![molecular formula C15H15IO4S2 B14225791 1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene CAS No. 828250-19-7](/img/structure/B14225791.png)
1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound known for its unique structure and properties It consists of a 1-iodopropane group attached to a disulfonyl dibenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 1-iodopropane with a disulfonyl dibenzene precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps may be taken to purify the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bonds in the disulfonyl dibenzene core can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its functional groups. The iodine atom and disulfonyl groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Iodopropane: A simpler compound with a single iodine atom attached to a propane chain.
Disulfonyl Dibenzene: The core structure without the iodine and propyl groups.
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene: A similar compound with a different position of the iodine atom.
Uniqueness
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various research and industrial contexts.
Properties
CAS No. |
828250-19-7 |
|---|---|
Molecular Formula |
C15H15IO4S2 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-1-iodopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15IO4S2/c1-2-15(16,21(17,18)13-9-5-3-6-10-13)22(19,20)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
FYBBFABYETURGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(S(=O)(=O)C1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)
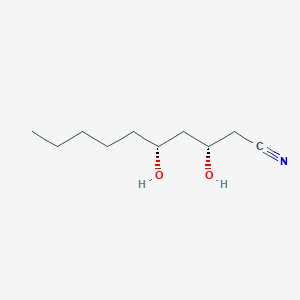
![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
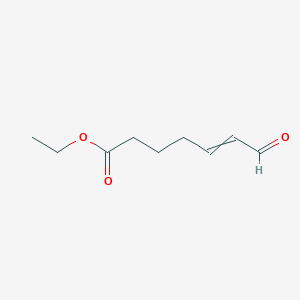
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
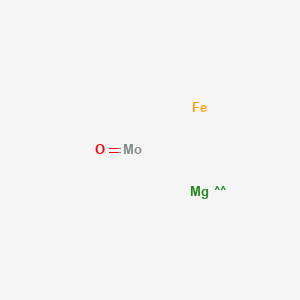
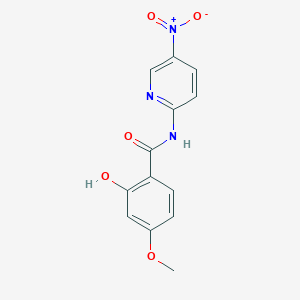
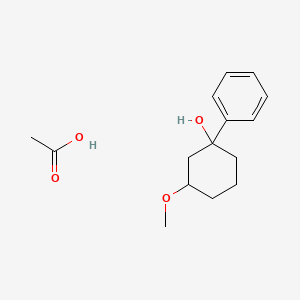
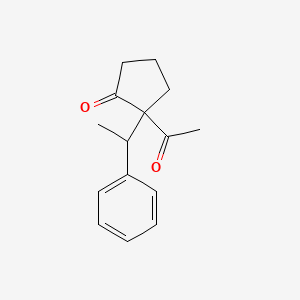
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)

